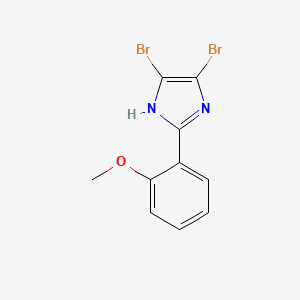

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole

Description

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole is a brominated imidazole derivative featuring a 2-methoxyphenyl substituent at position 2 and bromine atoms at positions 4 and 5 of the imidazole ring. This compound is commercially available for research purposes, with pricing tiers such as €985.00/g (1g scale) and €318.00/100mg, indicating its specialized applications . The 2-methoxyphenyl group may contribute to solubility in polar organic solvents due to its electron-donating methoxy moiety .

Properties

IUPAC Name |

4,5-dibromo-2-(2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O/c1-15-7-5-3-2-4-6(7)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYNKKFJZJUMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole typically involves the bromination of 2-(2-methoxyphenyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-diazido-2-(2-methoxyphenyl)-1H-imidazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 4,5-diphenyl-2-(2-methoxyphenyl)-1H-imidazole.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4,5-dibromo-2-(2-methoxyphenyl)-1H-imidazole typically involves the bromination of imidazole derivatives, which can be achieved through various methods. A notable method includes the reduction of 2,4,5-tribromoimidazole using triphenylphosphine as a reducing agent in methanol, yielding 4,5-dibromo derivatives with improved reaction yields and reduced waste generation .

The compound's structure features an imidazole ring substituted with bromine and a methoxyphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key signaling pathways in cancer cells. For instance, one study demonstrated that imidazolone derivatives exhibit significant cytotoxic activity against MCF-7 breast cancer cells, with some compounds showing better efficacy than conventional chemotherapeutic agents like Doxorubicin .

The mechanism of action often involves apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. Compounds similar to this compound have been shown to increase Bax levels while decreasing Bcl-2 expression, promoting cell death in cancerous cells .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The incorporation of halogen atoms (such as bromine) into the imidazole structure has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that various imidazole derivatives exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

The specific activity of this compound against microbial strains remains an area for further investigation; however, its structural characteristics suggest a potential for similar bioactivity.

Therapeutic Potential

Given its promising biological activities, this compound may have applications in drug development. Its ability to target specific cellular pathways makes it a candidate for further exploration in the treatment of cancers and infections. The ongoing research into the synthesis of novel imidazole derivatives continues to reveal new compounds with enhanced potency and selectivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The presence of the bromine atoms and the methoxyphenyl group can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Imidazole Derivatives

Key Observations :

- Bromination Effects: The bromine atoms in the target compound increase molecular weight and electronegativity compared to non-brominated analogs (e.g., 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, MW 340.43) . Bromine may also enhance halogen bonding, influencing crystal packing .

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound differs from 4-methoxyphenyl derivatives (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole). The ortho-substitution may introduce steric hindrance, affecting binding interactions .

Reactivity Insights :

- Brominated imidazoles (e.g., the target compound) often require controlled bromination conditions to avoid over-halogenation. Non-brominated analogs are typically synthesized via cyclocondensation or multi-component reactions using aldehydes and diamines .

- The electron-withdrawing bromine atoms in the target compound may reduce nucleophilicity at the imidazole ring compared to methyl- or methoxy-substituted derivatives .

Key Findings :

- The target compound’s bromine substituents may hinder interaction with biological targets compared to non-halogenated analogs like 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, which showed anti-inflammatory activity .

- Imidazoles with dihydro groups (e.g., 4,5-dihydro-1H-imidazole) are prioritized in pharmacophore models for α₂-adrenoceptor binding, but bromination may alter this affinity .

Physicochemical Properties

- Solubility : The 2-methoxyphenyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic analogs like 4,5-diphenylimidazole .

- Thermal Stability : Brominated imidazoles generally exhibit higher melting points due to increased molecular rigidity and halogen bonding .

Biological Activity

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a dibromo substitution at the 4 and 5 positions of the imidazole ring, along with a methoxyphenyl group at the 2 position. This structural arrangement is believed to enhance its biological efficacy.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- In Vitro Studies : A study conducted on various imidazole derivatives indicated that compounds similar to this compound showed promising inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.0195 mg/mL for closely related compounds, suggesting strong antibacterial potential .

- Mechanism of Action : The mechanism by which imidazole derivatives exert their antibacterial effects often involves the disruption of DNA synthesis in bacterial cells. This is primarily due to the formation of reactive intermediates that can cause DNA strand breaks .

- Comparative Analysis : In comparative studies, the antibacterial activity of this compound was evaluated against standard antibiotics. The results indicated that it could potentially serve as an alternative treatment option for antibiotic-resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity.

Research Findings

- A study highlighted that imidazole derivatives possess antifungal properties, with some exhibiting MIC values ranging from 16.69 to 78.23 µM against Candida albicans . Although specific data on this compound's antifungal activity is limited, its structural similarities to other effective compounds suggest potential efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazoles indicates that modifications at specific positions can significantly influence biological activity. For example:

- Bromine Substituents : The presence of bromine atoms at the 4 and 5 positions enhances lipophilicity and may improve membrane permeability, contributing to increased antibacterial activity .

- Methoxy Group : The methoxy group at the phenyl ring is thought to enhance electron donation, further stabilizing interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.